molecular formula C8H7ClO2 B123252 Benzyl chloroformate CAS No. 501-53-1

Benzyl chloroformate

Cat. No.: B123252
CAS No.: 501-53-1
M. Wt: 170.59 g/mol
InChI Key: HSDAJNMJOMSNEV-UHFFFAOYSA-N
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Description

Benzyl chloroformate, also known as benzyl chlorocarbonate, is the benzyl ester of chloroformic acid. It is a water-sensitive, oily, colorless liquid that may appear yellow due to impurities. This compound is known for its characteristic pungent odor and its tendency to degrade upon contact with water . This compound was first prepared by Leonidas Zervas in the early 1930s and has since been widely used in organic synthesis, particularly for the protection of amine groups .

Mechanism of Action

Target of Action

Benzyl chloroformate, also known as benzyl chlorocarbonate or Z-chloride, is primarily used in organic synthesis for the introduction of the benzyloxycarbonyl (formerly called carboxybenzyl) protecting group for amines . The protecting group is abbreviated Cbz or Z . The primary target of this compound is the amine group in organic compounds .

Mode of Action

This compound interacts with its targets (amines) by suppressing the nucleophilic and basic properties of the nitrogen lone pair . This interaction results in the formation of a protective group around the amine, which can prevent unwanted reactions during the synthesis process .

Biochemical Pathways

The compound is prepared in the lab by treating benzyl alcohol with phosgene . The reaction process generates this compound, and the product can be purified through distillation or extraction . The use of phosgene gas in the lab preparation carries a very large health hazard .

Pharmacokinetics

It’s known that this compound is a water-sensitive oily colorless liquid . It degrades in contact with water , which could potentially impact its bioavailability.

Result of Action

The primary result of this compound’s action is the protection of amine groups in organic compounds, which allows for more controlled and efficient synthesis processes . It’s often used for amine group protection .

Action Environment

This compound is sensitive to environmental factors. It decomposes slowly in water forming benzyl alcohol, HCl, and CO2 . It gives off HCl fumes in moist air . It reacts with bases, both organic and inorganic . It attacks many metals especially in a humid atmosphere . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the presence of water, humidity, bases, and metals in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl chloroformate is typically prepared by treating benzyl alcohol with phosgene. The reaction can be represented as follows:

PhCH2OH+COCl2PhCH2OC(O)Cl+HCl\text{PhCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{PhCH}_2\text{OC(O)Cl} + \text{HCl} PhCH2​OH+COCl2​→PhCH2​OC(O)Cl+HCl

Phosgene is used in excess to minimize the production of the carbonate byproduct . The reaction is carried out in a controlled environment due to the hazardous nature of phosgene .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route, with stringent safety measures in place to handle phosgene. The process involves the absorption of phosgene in a solvent like toluene, followed by the addition of benzyl alcohol .

Chemical Reactions Analysis

Types of Reactions: Benzyl chloroformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl chloroformate is extensively used in scientific research, particularly in organic synthesis. Its primary application is in the protection of amine groups by introducing the benzyloxycarbonyl group. This protecting group is crucial in peptide synthesis and other organic reactions . Additionally, this compound is involved in the synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles .

Comparison with Similar Compounds

Uniqueness: Its reactivity and the stability of the protecting group make it a preferred choice in many synthetic applications .

Properties

IUPAC Name

benzyl carbonochloridate
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InChI

InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

HSDAJNMJOMSNEV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)Cl
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Molecular Formula

C8H7ClO2
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DSSTOX Substance ID

DTXSID9027158
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Molecular Weight

170.59 g/mol
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Physical Description

Benzyl chloroformate appears as a colorless liquid with an acrid odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Long-term inhalation of low concentrations or short-term inhalation of high concentrations can result in adverse health effects., Liquid, Clear to yellow oily liquid with a pungent odor; [ICSC], OILY COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

306 °F at 760 mmHg (decomposes) (USCG, 1999), 152 °C AT 760 MM HG
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Flash Point

227 °F Vigorous decomposition occurs at these temperatures; thus these values are anomalous due to the effect of the decomp. products (benzyl chloride and CO2). (USCG, 1999), [HSDB] 80 °C, 176 °F OC; 227 °F CC, 80.0 °C c.c.
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Solubility

SOL IN ETHER, ACETONE, BENZENE, Solubility in water: reaction
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Density

1.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2166 20 °C/4 °C, Relative density (water = 1): 1.20
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Vapor Density

Relative vapor density (air = 1): 1
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Vapor Pressure

7 mm Hg @ 85-87 °C, Vapor pressure, kPa at 85-87 °C: 0.009
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Impurities

May contain 3% or less benzyl chloride
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Color/Form

OILY LIQUID, COLORLESS TO PALE YELLOW LIQUID

CAS No.

501-53-1
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Melting Point

0 °C
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Synthesis routes and methods I

Procedure details

324.4 Parts of benzyl alcohol are reacted with phosgene to give 505 parts of benzyl chloroformate as a colourless liquid b.p. 78° C/2.0 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Triphosgene (29.8 g, 0.1 mol) and 50 mL of carbon tetrachloride were added into 250 mL of flask in sequence, the mixture was cooled to 5° C. below by ice bath, then the solution of phenylmethanol (10.8 g, 0.1 mol) and 20 mL of carbon tetrachloride were dropwise to the reaction solution followed by stirring for 5 hours at room temperature after removing ice bath. The reaction was monitored by thin-layer chromatography (TLC). Upon completion the mixture was added ethyl acetate, the organic phase was washed by water and then evaporated under reduced pressure to obtain 16.3 g of colorless of oil with yield of 95.6%.
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
95.6%

Synthesis routes and methods III

Procedure details

The same reaction was carried out as in Example 23, except for using N-(3,5-dichloropyridin-4-yl)-1-(4-methylpiperazin-1-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxamide, instead of ethyl 1-(1-benzylpiperidin-3-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxylate and using methyl chloroformate, instead of benzyl chloroformate, to obtain 85 mg (53%) of the above-identified compound as a colorless crystal.
Name
N-(3,5-dichloropyridin-4-yl)-1-(4-methylpiperazin-1-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl 1-(1-benzylpiperidin-3-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl chloroformate
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Benzyl chloroformate
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Benzyl chloroformate
Reactant of Route 4
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Benzyl chloroformate
Reactant of Route 5
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Benzyl chloroformate
Reactant of Route 6
Benzyl chloroformate

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